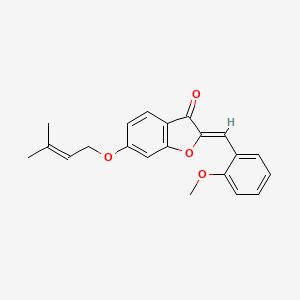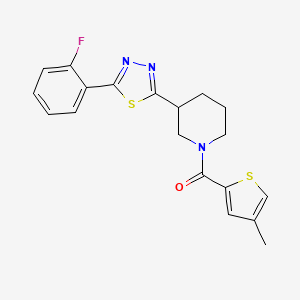
(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound characterized by its unique benzofuran structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzofuran core with methoxybenzylidene and methylbutenyl groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Introduction of Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the benzofuran core and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of Methylbutenyl Group: The final step involves the etherification of the benzofuran core with 3-methylbut-2-en-1-ol using a suitable catalyst like p-toluenesulfonic acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bonds in the methoxybenzylidene and methylbutenyl groups, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst are typical.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymers, coatings, and other materials science fields.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(2-hydroxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
- (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-ol
- (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-amine
Uniqueness
What sets (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one apart from similar compounds is its specific combination of functional groups. The presence of both methoxybenzylidene and methylbutenyl groups in the benzofuran core provides unique reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-14(2)10-11-24-16-8-9-17-19(13-16)25-20(21(17)22)12-15-6-4-5-7-18(15)23-3/h4-10,12-13H,11H2,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGGWUHTRQKYHN-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)


![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)
![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)

![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2639740.png)
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}butanamide](/img/structure/B2639746.png)


